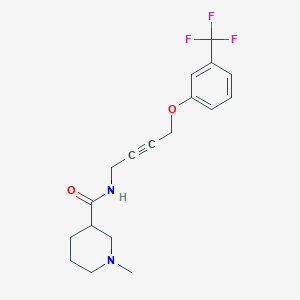
1-méthyl-N-(4-(3-(trifluorométhyl)phénoxy)but-2-yn-1-yl)pipéridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a piperidine ring
Applications De Recherche Scientifique
1-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Méthodes De Préparation
The synthesis of 1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the trifluoromethylphenoxy intermediate: This step involves the reaction of a trifluoromethyl-substituted phenol with an appropriate halogenated alkyne under basic conditions to form the trifluoromethylphenoxy intermediate.
Coupling with piperidine: The intermediate is then coupled with a piperidine derivative under conditions that facilitate the formation of the piperidine ring.
Final carboxamide formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the alkyne to an alkene or alkane.
Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide can be compared with other compounds containing similar functional groups, such as:
Trifluoromethylphenoxy derivatives: These compounds share the trifluoromethylphenoxy group and may have similar chemical reactivity and biological activity.
Piperidine carboxamides: Compounds with a piperidine ring and carboxamide group may exhibit similar stability and bioavailability.
Alkyne-containing compounds:
The uniqueness of 1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-23-10-5-6-14(13-23)17(24)22-9-2-3-11-25-16-8-4-7-15(12-16)18(19,20)21/h4,7-8,12,14H,5-6,9-11,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDATXNBNWVAMJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
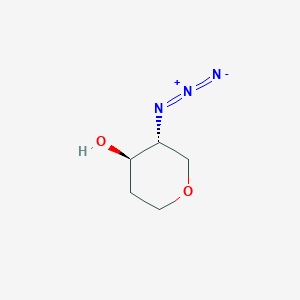
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)
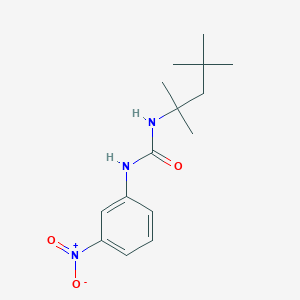

![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)
![N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2371909.png)
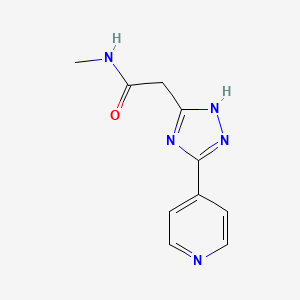
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371913.png)
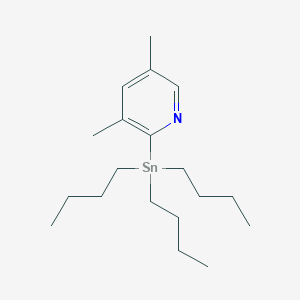
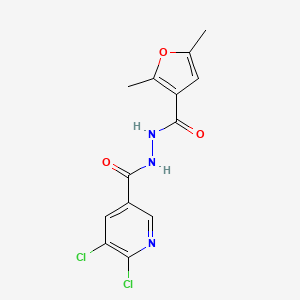
![8-[4-(Dimethylamino)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2371917.png)

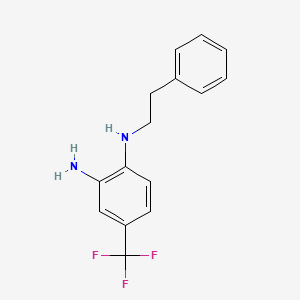
![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)
